molecular formula C10H10N2 B1272812 4-(1H-pyrrol-1-ylmethyl)pyridine CAS No. 87451-35-2

4-(1H-pyrrol-1-ylmethyl)pyridine

Cat. No. B1272812
CAS RN: 87451-35-2
M. Wt: 158.2 g/mol
InChI Key: RMCRMKZIVXSMLL-UHFFFAOYSA-N
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Description

The compound "4-(1H-pyrrol-1-ylmethyl)pyridine" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their applications in pharmaceuticals, materials science, and as intermediates in organic synthesis due to their unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of N-(pyren-1-ylmethyl)azasugar moieties involves alkylation or reductive amination starting from pyrrolidin-3-ol derivatives . Another example is the one-pot four-component coupling reaction catalyzed by natural hydroxyapatite to synthesize penta-substituted pyrrole derivatives . Additionally, quaternary salts derived from tetrahydropyridinium can generate N-ylides, which can rearrange to form substituted pyrrolidines or tetrahydroazepine derivatives . Moreover, a high-yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for anticancer drugs, has been developed through acetal reaction, nucleophilic reaction, and hydrolysis .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques. Single-crystal X-ray diffraction is a common method for determining the precise molecular geometry . For example, the structure of 3-hydroxy-2-methyl-4(1H)-pyridinones was elucidated using X-ray diffraction, revealing monoclinic and orthorhombic crystal systems for different substituents . Density functional theory (DFT) calculations are also employed to predict spectral and geometrical data, which often show high correlation with experimental data .

Chemical Reactions Analysis

Pyrrole derivatives participate in a variety of chemical reactions. The Knoevenagel condensation is used to synthesize 1H-pyrrol-2-ylmethylenes, which exhibit electronic delocalization between the pyrrole and alkene units . Nucleophilic substitution and Suzuki reactions are employed to synthesize intermediates containing nitrogen-containing heterocycles and borate ester groups . These reactions are crucial for the development of compounds with potential applications in organic synthesis and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the hydrogen bonding capabilities, as seen in the series of 3-hydroxy-2-methyl-4(1H)-pyridinones . Electrochemical studies can reveal the corrosion inhibition efficiency of these compounds on metal surfaces . Additionally, the electronic properties, such as molecular electrostatic potentials and frontier molecular orbitals, are investigated to understand the physicochemical behavior of these compounds . The glass transition temperatures and thermal stabilities of certain pyrrole derivatives indicate their potential for use in materials with light-emitting properties .

Scientific Research Applications

Synthesis of Functionalized Compounds

4-(1H-pyrrol-1-ylmethyl)pyridine and its derivatives are utilized in the synthesis of various functionalized compounds. For example, a multi-component tether catalysis one-pot protocol for the synthesis of 4-(pyridin-2-ylmethyl)-2-aminopyrroles (PMAPs) was developed, demonstrating the utility of pyridin-2-ylmethyl in synthesizing heterocyclic compounds like pyrroles, pyridines, and quinolones (Li et al., 2019).

Electrochemical Applications

The electronic and electrochemical features of copolymers derived from pyrrole and 3-(pyrrol-1-ylmethyl)pyridine, such as poly{pyrrole-trans-[RuCl2(pmp)4]}, have been studied. These studies focus on understanding the redox behavior and the nature of thin polymeric layers, which are important for developing new electrochemical applications (Bandeira et al., 1999).

Catalysis

4-(1H-pyrrol-1-ylmethyl)pyridine derivatives are also used in catalysis. For instance, new Ru complexes containing the bpea-pyr ligand (N,N-bis(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)propan-1-amine) have been synthesized and used as heterogeneous catalysts in various reactions like olefin epoxidation, showing significant catalytic activity (Dakkach et al., 2014).

Corrosion Inhibition

Compounds like (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol have been investigated as corrosion inhibitors for metals in acidic environments. Their effectiveness is linked to their interaction with metal surfaces, demonstrating the potential of 4-(1H-pyrrol-1-ylmethyl)pyridine derivatives in corrosion protection (Ma et al., 2017).

Polymerization

The derivatives of 4-(1H-pyrrol-1-ylmethyl)pyridine have been utilized in vinyl-addition polymerization processes. Complexes involving these derivatives have been used as catalysts for producing polymers like vinyl-addition polynorbornene, indicating their utility in advanced polymer synthesis (Benade et al., 2011).

properties

IUPAC Name

4-(pyrrol-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCRMKZIVXSMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380259
Record name 4-(1H-pyrrol-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-ylmethyl)pyridine

CAS RN

87451-35-2
Record name 4-(1H-pyrrol-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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